![molecular formula C10H12O B13188637 2-[(2-Methylphenyl)methyl]oxirane CAS No. 29270-62-0](/img/structure/B13188637.png)
2-[(2-Methylphenyl)methyl]oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a clear, light yellow liquid that is insoluble in water . This compound is commonly used in various industrial applications due to its reactive epoxide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-[(2-Methylphenyl)methyl]oxirane can be synthesized through the reaction of o-cresol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with the temperature maintained around 50-60°C .
Industrial Production Methods
In industrial settings, the production of this compound involves the same basic reaction but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methylphenyl)methyl]oxirane undergoes several types of chemical reactions, including:
Nucleophilic substitution: The epoxide ring can be opened by nucleophiles such as amines, alcohols, and thiols.
Oxidation: The compound can be oxidized to form corresponding diols or other oxidized products.
Reduction: Reduction reactions can convert the epoxide group to an alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols, typically under mild conditions.
Oxidation: Reagents such as hydrogen peroxide or peracids are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Nucleophilic substitution: The major products are β-hydroxy ethers or amines.
Oxidation: The major products are diols or other oxidized derivatives.
Reduction: The major product is the corresponding alcohol.
Scientific Research Applications
2-[(2-Methylphenyl)methyl]oxirane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing into its potential use in drug development and as a pharmaceutical intermediate.
Industry: It is used in the production of epoxy resins, adhesives, and coatings.
Mechanism of Action
The mechanism of action of 2-[(2-Methylphenyl)methyl]oxirane involves the reactivity of its epoxide group. The epoxide ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions, where the epoxide ring is opened to form more stable products. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-phenyloxirane: Similar in structure but with a phenyl group instead of a methylphenyl group.
α-Methylstyrene oxide: Another epoxide with a similar structure but different substituents.
Propylene oxide: A simpler epoxide with a similar reactivity profile.
Uniqueness
2-[(2-Methylphenyl)methyl]oxirane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its reactivity and applications are influenced by the presence of the methylphenyl group, making it suitable for specialized industrial and research applications .
Properties
CAS No. |
29270-62-0 |
|---|---|
Molecular Formula |
C10H12O |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
2-[(2-methylphenyl)methyl]oxirane |
InChI |
InChI=1S/C10H12O/c1-8-4-2-3-5-9(8)6-10-7-11-10/h2-5,10H,6-7H2,1H3 |
InChI Key |
BJKPANHIWWVGBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CC2CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[2-(2,6-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13188561.png)
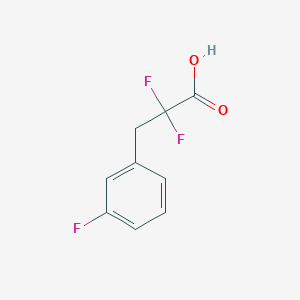


![1-{[(Benzyloxy)carbonyl]amino}-2,4,4-trimethylcyclopentane-1-carboxylic acid](/img/structure/B13188580.png)
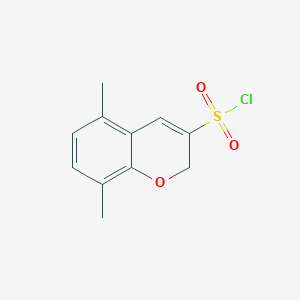


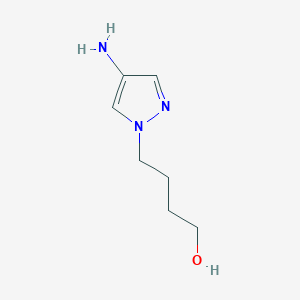
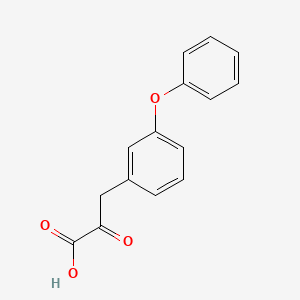

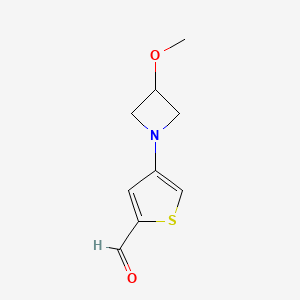
![3-[Methyl(methylimino)oxo-lambda6-sulfanyl]phenol](/img/structure/B13188625.png)

